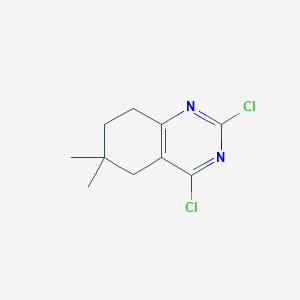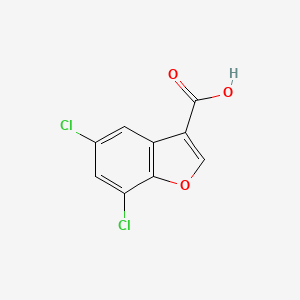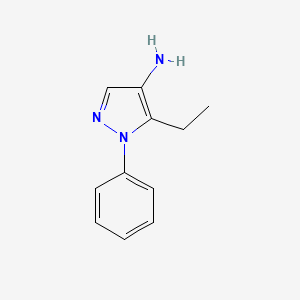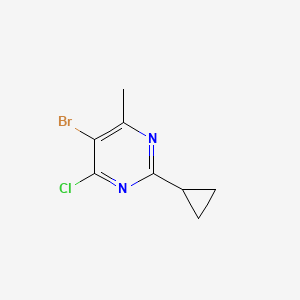
2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile
Overview
Description
“2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile” is a chemical compound with the molecular formula C16H10N2O2 and a molecular weight of 262.26 . It is used for research purposes .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid. Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives, including our compound of interest, are explored for their potential in pharmaceutical synthesis . They are investigated for their biological activities and structure-activity relationships to develop new therapeutic agents. The compound’s reactivity allows for the creation of various pharmacologically active molecules that could serve as the basis for novel medications.
Herbicide Development
The unique chemical structure of these heterocycles has been utilized in the development of herbicides . Their ability to interfere with specific biological pathways in plants makes them candidates for new, more efficient herbicidal compounds, potentially offering solutions to weed resistance issues.
Colorant and Dye Industry
In the colorant and dye industry, the compound’s aromatic structure and the presence of carbonyl groups make it a valuable entity for creating new colorants and dyes . These compounds can provide stability and a variety of hues for industrial applications.
Polymer Additives
The reactivity and stability of N-isoindoline-1,3-dione derivatives make them suitable for use as polymer additives . They can enhance the properties of polymers, such as durability and resistance to degradation, which is crucial for extending the life of polymer-based products.
Organic Synthesis
This compound plays a significant role in organic synthesis, serving as a building block for constructing complex molecular architectures . Its versatility in reactions enables the synthesis of a wide range of organic compounds, which can be used in various chemical research and industrial applications.
Photochromic Materials
The compound’s structural features are advantageous in the development of photochromic materials . These materials change color upon exposure to light, and the compound can contribute to the design of advanced materials with applications in smart windows, sunglasses, and information storage systems.
Mechanism of Action
While the specific mechanism of action for “2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile” is not detailed in the sources retrieved, related isoindoline-1,3-dione derivatives have been studied for their biological activities. For instance, some derivatives have shown significant inhibition of strand transfer by HIV-1 integrase, interacting with the active site magnesium .
Future Directions
The future directions for research on “2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile” and related compounds could include further investigation into their biological activities, such as their potential as antiviral or anticancer agents . Additionally, further studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in various fields.
properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-8-11-4-3-5-12(10-11)18-15(19)13-6-1-2-7-14(13)16(18)20/h1-7,10H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMAXEIWLQXXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1,3-Dioxoisoindolin-2-yl)phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-[(3-Chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B1444240.png)




![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1444253.png)

![5-Bromo-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444256.png)
